molecular formula C4H10ClNO2 B1426276 (R)-2-(Methylamino)propanoic acid hydrochloride CAS No. 1155878-14-0

(R)-2-(Methylamino)propanoic acid hydrochloride

Cat. No.: B1426276
CAS No.: 1155878-14-0
M. Wt: 139.58 g/mol
InChI Key: QYXBNPBZWXNBGN-AENDTGMFSA-N
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Description

(R)-2-(Methylamino)propanoic acid hydrochloride (CAS 1155878-14-0 ) is a chiral, non-proteogenic amino acid derivative of significant value in scientific research, particularly in the field of radiopharmaceutical development. Its primary application is as a key synthetic precursor and chiral scaffold for the preparation of positron emission tomography (PET) tracers. Research demonstrates its critical role in the synthesis of fluorinated amino acid analogs, such as (R)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ((R)-[18F]FMeAMP), which are investigated as imaging agents for oncology . These compounds target system-A amino acid transporters, which are frequently upregulated in various cancer cells, including gliomas, breast cancer, and prostate cancer . The (R)-enantiomer is of specific interest because studies have shown that it can demonstrate higher tumor uptake in vivo compared to its (S)-configured counterpart, leading to superior tumor-to-normal brain ratios and enhanced potential for clear tumor visualization . The hydrochloride salt form improves the compound's handling and solubility for experimental use. This product is intended for use as a building block in organic and medicinal chemistry, facilitating the discovery and development of new diagnostic agents. Attention: For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

(2R)-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXBNPBZWXNBGN-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.

    Methylation: The amino group of ®-2-Aminopropanoic acid is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    Hydrochloride Formation: The resulting ®-2-(Methylamino)propanoic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-(Methylamino)propanoic acid hydrochloride may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C5H12ClNO2
  • Molecular Weight : 153.61 g/mol
  • CAS Number : 1155878-14-0

(R)-2-(Methylamino)propanoic acid hydrochloride is a derivative of alanine, where the amino group is substituted with a methylamino group. Its unique structure allows it to participate in various chemical reactions and interact with biological targets effectively.

In Vitro Studies

In vitro assays conducted on rat 9L gliosarcoma cells demonstrated significant uptake through amino acid transport systems. The results from these studies are summarized in Table 1 below.

CompoundControl Uptake (mean ± SD)BCH Inhibition (%)MeAIB Inhibition (%)
(R)-FAMP13.06 ± 0.2367.3486.98
(S)-FAMP4.77 ± 0.7374.6672.18
(R)-NMeFAMP7.08 ± 0.4753.9389.42

Table 1: Uptake and inhibition data for various enantiomers of the compound in gliosarcoma cells.

Therapeutic Applications

The ability of this compound to penetrate tumor cells suggests potential applications in targeted drug delivery systems, especially in oncology. Its biodistribution studies indicate high tumor-to-normal brain ratios, making it a candidate for use as a radiotracer in positron emission tomography (PET) imaging.

Case Studies

  • Tumor Targeting : A study demonstrated that the biodistribution of (R)-FAMP in rats with intracranial tumors showed a tumor-to-normal brain ratio ranging from 20:1 to 115:1, highlighting its potential as a selective agent for glioma targeting.
  • Transport Mechanism Investigation : Further investigations revealed that the compound's uptake was significantly inhibited by amino acid carrier inhibitors, confirming its reliance on specific transport pathways for cellular entry.

Similar Compounds

Compound NameStructural Features
2-Methyl-3-(methylamino)propanoic acidDifferent methyl substitution pattern
2-Methyl-2-(phenylamino)propanoic acidPresence of phenyl group
2-Methyl-2-(4-methylphenoxy)propanoic acidContains an ether functional group

Unicity : The specific substitution pattern and presence of the hydrochloride salt give this compound distinct chemical and physical properties compared to other compounds.

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways Involved: The compound may influence metabolic pathways, particularly those involving amino acid metabolism.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires standard laboratory conditions (room temperature, dry environment) .
  • Applications : Used in peptide synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules .

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between (R)-2-(methylamino)propanoic acid hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Applications
This compound (Target Compound) 1155878-14-0 C₄H₁₀ClNO₂ 139.58 α-Methylamino group, hydrochloride salt -NHCH₃, -COOH, Cl⁻ Chiral synthon, peptide modifications
(R)-3-Fluoro-2-methyl-2-(methylamino)propanoic acid hydrochloride - C₅H₁₁ClFNO₂ ~177.6 Fluorine substituent at β-position, branched methyl group -F, -NHCH₃, -COOH, Cl⁻ Radiolabeling probes, metabolic studies
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride 105328-90-3 C₇H₁₅ClN₂O₃ 210.66 Methyl ester, amide linkage, dual chiral centers -COOCH₃, -CONH-, Cl⁻ Peptidomimetics, enzyme inhibitor design
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride 1800300-79-1 C₅H₁₂ClNO₃ 169.61 Methoxy group at β-position, methyl ester -OCH₃, -COOCH₃, Cl⁻ Prodrug synthesis, solubility modulation
(2R)-2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride - C₈H₁₄Cl₂N₂O₂S 273.18 Thiazole ring, dihydrochloride salt -S- (heterocycle), -NH-, -COOH, 2Cl⁻ Antibacterial agents, kinase inhibitors
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride 240429-07-6 C₁₀H₁₅Cl₂N₂O₂ 265.15 4-Aminophenyl group, dihydrochloride salt -NH₂ (aromatic), -COOCH₃, 2Cl⁻ Anticancer drug precursors, fluorescence probes
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride 2058231-92-6 C₉H₁₂ClNO₃ 217.65 2-Hydroxyphenyl group, hydrochloride salt -OH (phenolic), -COOH, Cl⁻ Neurotransmitter analogs, chelating agents
2-Methyl-2-(methylamino)propanoic acid hydrochloride (Branched Isomer) 1223405-15-9 C₅H₁₂ClNO₂ 153.61 Branched α-methyl group, methylamino substituent -NHCH₃, -COOH, Cl⁻ Surfactant synthesis, ionic liquid precursors

Structural and Functional Analysis

Substituent Effects: Fluorine vs. Thiazole vs. Phenyl Groups: The thiazole ring in (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride introduces aromaticity and sulfur-mediated interactions, making it suitable for targeting bacterial enzymes .

Salt Forms :

  • Dihydrochloride salts (e.g., compounds in ) exhibit higher aqueous solubility but may require inert storage conditions, unlike the simpler hydrochloride form of the target compound .

Chirality and Stereochemical Impact: The dual chiral centers in (R)-methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride enable precise stereochemical control in peptide synthesis, whereas the target compound’s single chiral center limits its application to simpler asymmetric reactions .

Biological Activity

(R)-2-(Methylamino)propanoic acid hydrochloride, also known as (R)-MAPA·HCl, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Starting Material : The process begins with (R)-2-Aminopropanoic acid.
  • Methylation : The amino group is methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).
  • Hydrochloride Formation : The resultant compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

(R)-MAPA·HCl interacts with various molecular targets, influencing several metabolic pathways:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting neurotransmitter synthesis.
  • Amino Acid Transport : Research indicates that it may act as a substrate for system A amino acid transporters, facilitating cellular uptake .

3.1. Pharmacological Effects

(R)-MAPA·HCl has been investigated for its potential therapeutic effects:

  • Neurotransmitter Modulation : It may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. This modulation could have implications for treating neurological disorders such as anxiety and depression.
  • Antitumor Activity : Studies have demonstrated that its enantiomers exhibit significant uptake in glioma models, suggesting potential applications in cancer therapy .

4.1. In Vivo Studies

In vivo studies have shown that the (R)-enantiomer of related compounds demonstrates higher tumor uptake compared to the (S)-enantiomer in rat models with intracranial tumors, indicating a significant difference in biological activity based on stereochemistry .

4.2. In Vitro Assays

Cell assays indicate that (R)-MAPA·HCl can enter gliosarcoma cells effectively through system A transport mechanisms, with inhibition studies showing substantial reductions in uptake when specific inhibitors are applied .

5. Conclusion

This compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and potential cancer treatment. Its unique structure allows for significant interactions within biological systems, highlighting its importance as a compound worthy of further research.

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the enantiomeric purity of (R)-2-(Methylamino)propanoic acid hydrochloride in pharmaceutical research?

  • Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column, validated against pharmacopeial reference standards (e.g., EP impurities). Complementary techniques include polarimetry and nuclear magnetic resonance (NMR) with chiral solvating agents. For example, the use of (2S)-configured analogs (e.g., ) as reference materials ensures accurate stereochemical assignment .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is essential. NMR confirms the methylamino and propanoic acid moieties via coupling patterns (e.g., doublets for chiral centers). IR identifies characteristic stretches for the carboxylic acid (1700–1725 cm1^{-1}) and ammonium chloride (broad N–H stretches). HRMS validates molecular weight and fragmentation patterns .

Q. What are the critical parameters for optimizing the synthesis of this compound via reductive amination?

  • Methodological Answer : Key parameters include:

  • Reducing agents : Sodium cyanoborohydride (NaBH3_3CN) in acidic media to selectively reduce the imine intermediate.
  • Solvent system : Methanol or ethanol to solubilize both the carbonyl precursor and amine.
  • Temperature : Controlled at 0–4°C to minimize racemization.
  • Chiral resolution : Use of (R)-specific enzymes (e.g., acylases) post-synthesis to enhance enantiomeric excess .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound?

  • Methodological Answer : Racemization is minimized by:

  • Low-temperature synthesis : Conducting reactions below 5°C to reduce kinetic energy-driven stereochemical scrambling.
  • Protecting groups : Temporarily blocking the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack during acidic workup.
  • Catalyst selection : Employing enantioselective catalysts like chiral Brønsted acids (e.g., phosphoric acids) to stabilize transition states.
    • Contradiction Note : highlights oxidation/reduction risks, necessitating inert atmospheres (N2_2/Ar) to avoid side reactions .

Q. What strategies resolve conflicting stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated stability studies : Conduct stress testing (40–60°C, 75% RH) across pH 1–13 to identify degradation pathways (e.g., hydrolysis of the methylamino group).
  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate degradation rates with pH and temperature.
  • Controlled storage : Data from suggests lyophilization and storage at –20°C in amber vials to prevent photodegradation and hygroscopicity-induced instability .

Q. How does the steric environment influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric hindrance : The methyl group on the α-carbon ( ) impedes nucleophilic attack at the β-position, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMF).
  • Computational modeling : Density functional theory (DFT) calculations predict transition-state geometries, revealing energy barriers for competing SN2 pathways.
  • Experimental validation : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., 18^{18}O in carboxylate) track substitution regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 2
(R)-2-(Methylamino)propanoic acid hydrochloride

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